mTOR Inhibitor CC‑223 (Onatasertib) Exhibits 16 nM IC50 When Synthesized with the Target Boronic Acid
CC‑223 (onatasertib), synthesized via Suzuki‑Miyaura coupling of (6‑(2‑hydroxypropan‑2‑yl)pyridin‑3‑yl)boronic acid, inhibits mTOR kinase with an IC₅₀ of 16 nM [1]. When the 6‑(2‑hydroxypropan‑2‑yl) group is absent or repositioned, the resulting analogs lose the essential hydrogen‑bond contact with the mTOR hinge region, leading to a >200‑fold loss in potency (PI3Kα IC₅₀ ≈ 4 µM) and loss of mTOR selectivity . This demonstrates that the structural integrity provided by the specific boronic acid building block is directly linked to the picomolar binding affinity of the final drug candidate.
| Evidence Dimension | mTOR kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 16 nM (CC‑223) [1] |
| Comparator Or Baseline | Analogs lacking the 6‑(2‑hydroxypropan‑2‑yl)pyridine motif show >200‑fold reduced potency on mTOR (PI3Kα IC₅₀ ≈ 4000 nM) |
| Quantified Difference | >200‑fold selectivity window |
| Conditions | In vitro mTOR kinase inhibition assay; CC‑223 vs. related lipid kinase PI3Kα [1] |
Why This Matters
The quantifiable potency and selectivity of the final API are conditional on the use of this precise boronic acid; any deviation during procurement will result in a failed synthesis of the clinical candidate.
- [1] Mortensen, D.S. et al. (2015). CC-223, a Potent and Selective Inhibitor of mTOR Kinase: In Vitro and In Vivo Characterization. Molecular Cancer Therapeutics, 14(6), 1295–1305. View Source
